Strategic Utilization of 5-Amino-4-chloro-pyridin-3-ol in Advanced Medicinal Chemistry: A Comprehensive Technical Guide
Strategic Utilization of 5-Amino-4-chloro-pyridin-3-ol in Advanced Medicinal Chemistry: A Comprehensive Technical Guide
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Scaffold Focus: 5-Amino-4-chloro-pyridin-3-ol (CAS: 1393554-29-4)
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, highly functionalized heteroaromatic rings serve as critical structural linchpins. (CAS: 1393554-29-4)[1] is a strategically substituted pyridine derivative that offers unparalleled orthogonal reactivity. Featuring a unique 3,4,5-substitution pattern, this scaffold acts as a versatile bioisostere for substituted anilines and phenols, particularly in the development of neurotropic agents targeting nicotinic acetylcholine receptors[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical properties, providing you with field-proven synthetic methodologies, mechanistic causality, and self-validating analytical protocols to successfully integrate this building block into your drug development pipeline.
Physicochemical Profiling & Structural Logic
The reactivity of 5-Amino-4-chloro-pyridin-3-ol is dictated by the competing electronic effects within the ring. While the pyridine nitrogen and the C4-chlorine atom are inductively electron-withdrawing (-I effect), the C3-hydroxyl and C5-amino groups are strongly electron-donating via resonance (+M effect). This renders the C4 position highly electron-rich, which significantly impacts transition-metal-catalyzed cross-coupling kinetics.
Table 1: Physicochemical Properties & Structural Implications
| Property | Value | Structural & Synthetic Implication |
| CAS Number | 1393554-29-4 | Unique registry identifier for procurement. |
| Molecular Formula | C5H5ClN2O | Indicates a highly functionalized, low-MW scaffold. |
| Molecular Weight | 144.56 g/mol | Ideal size for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 3 (-OH, -NH2) | High potential for kinase hinge-binding motifs. |
| H-Bond Acceptors | 3 (N, O, Cl) | Enhances aqueous solubility and target interaction. |
| Electronic Topology | Electron-Rich Core | Deactivates the C4-Cl bond toward standard oxidative addition; requires specialized bulky, electron-rich Pd ligands. |
Strategic Synthesis & Retrosynthetic Pathways
Direct electrophilic halogenation of 5-amino-pyridin-3-ol typically results in intractable mixtures of regioisomers. To achieve absolute regiocontrol at the C4 position, a strategy starting from 3-hydroxypyridine is strictly required[3].
Figure 1: Retrosynthetic and forward synthesis pathway for 5-Amino-4-chloro-pyridin-3-ol.
Protocol 1: Regioselective Synthesis via DOM and Chemoselective Reduction
Causality & Logic: We utilize a 2-methoxyethoxymethyl (MEM) ether protecting group because its oxygen atoms strongly coordinate with the lithium ion of tert-butyllithium (t-BuLi), directing the strong base to selectively deprotonate the adjacent C4 position[3]. For the final step, Iron (Fe) and Ammonium Chloride (NH4Cl) are chosen over Pd/C and H2 to prevent the hydrodehalogenation of the C4-chloride.
Step-by-Step Methodology:
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O-Protection: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion) portion-wise. After 30 mins, add MEM-Cl (1.1 eq). Stir for 2 hours. Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly polar starting material.
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Directed Ortho-Metalation (DOM): Dissolve the MEM-protected pyridine in anhydrous THF and cool to -78 °C under Argon. Add t-BuLi (1.1 eq) dropwise. Stir for 1 hour to form the organolithium intermediate. Add hexachloroethane (C2Cl6, 1.2 eq) dissolved in THF. Validation: C2Cl6 is used instead of Cl2 gas as a mild, solid electrophilic chlorine source to prevent over-chlorination.
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Nitration: Treat the 4-chloro derivative with standard HNO3/H2SO4 at 0 °C. The electron-donating MEM ether directs the nitronium ion to the ortho position (C5).
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Deprotection & Reduction: Cleave the MEM group using methanolic HCl (3 M) at 50 °C. Subsequently, dissolve the 5-nitro-4-chloro-pyridin-3-ol in EtOH/H2O (4:1). Add Fe powder (5.0 eq) and NH4Cl (5.0 eq). Heat to 80 °C for 4 hours. Filter hot through Celite to remove iron salts.
Orthogonal Reactivity & Cross-Coupling Protocols
The true strategic value of this scaffold is its capacity for orthogonal functionalization. However, the +M effects of the -OH and -NH2 groups make the C4-Cl bond highly electron-rich, resisting standard Palladium oxidative addition.
Figure 2: Pharmacophore mapping and orthogonal reactivity sites of the core scaffold.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C4
Causality & Logic: To overcome the electron-rich nature of the aryl chloride and prevent the free -OH and -NH2 groups from poisoning the Palladium catalyst, we utilize XPhos , a highly active, sterically hindered Buchwald ligand. Its bulk suppresses unwanted coordination from the heteroatoms while accelerating oxidative addition. K3PO4 is used as a mild base because stronger bases (like KOtBu) would deprotonate the 3-OH (pKa ~ 8.5), further deactivating the ring.
Step-by-Step Methodology:
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Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in degassed 1,4-dioxane (0.1 M). Stir at room temperature for 15 minutes until the solution turns dark red/purple, indicating the formation of the active Pd(0) species.
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Coupling: Add 5-Amino-4-chloro-pyridin-3-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), and aqueous K3PO4 (2.0 M, 3.0 eq).
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Reaction: Heat the biphasic mixture to 90 °C for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl. Validation: The use of NH4Cl instead of brine prevents emulsion formation caused by the amphiphilic nature of the aminopyridinol product.
Applications in Medicinal Chemistry & Drug Design
Substituted 3-hydroxypyridines and their derivatives are critical bioisosteres in the design of neurotropic agents. Specifically, modifying the 5-position of 3-hydroxypyridines has been shown to significantly alter the binding affinity and selectivity profile for the over the α3β4 subtype[2][4]. By utilizing 5-Amino-4-chloro-pyridin-3-ol, medicinal chemists can independently functionalize the C4 position (via Suzuki coupling) and the C5 position (via amidation of the amine) to systematically probe the steric and electronic requirements of the receptor's binding pocket.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured scaffold, the following self-validating analytical markers must be confirmed:
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1H NMR (400 MHz, DMSO-d6): The isolated pyridine protons at C2 and C6 will lack ortho-coupling. They will appear as two distinct, sharp singlets (or weakly coupled doublets, J ~ 1.5 - 2.0 Hz due to meta-coupling across the ring) in the aromatic region (δ 7.50 - 8.10 ppm). The broad singlets for the -OH and -NH2 protons will exchange and disappear upon the addition of D2O.
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LC-MS (ESI+): The mass spectrum must show the [M+H]+ peak at m/z 145.0. Crucially, due to the presence of a single chlorine atom, you must observe a characteristic isotopic pattern with an [M+H+2]+ peak at m/z 147.0 in an exact 3:1 relative abundance ratio (reflecting the natural abundance of 35Cl to 37Cl).
References
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Università degli Studi di Milano (AIR Unimi). Doctoral Program in Pharmaceutical Sciences: Novel 5-Substituted 3-Hydroxyphenyl and 3-Nitrophenyl Ethers. Available at:[Link]
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Bolchi, C., Bavo, F., Fumagalli, L., Gotti, C., Fasoli, F., Moretti, M., & Pallavicini, M. (2016). Novel 5-substituted 3-hydroxyphenyl and 3-nitrophenyl ethers of S-prolinol as α4β2-nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(23), 5613-5617. Available at:[Link]
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ChemBuyersGuide. CAS 1393554-29-4 Procurement Data. Available at: [Link]
Sources
- 1. 1393554-29-4 | 5-Amino-4-chloro-pyridin-3-ol - Moldb [moldb.com]
- 2. Novel 5-substituted 3-hydroxyphenyl and 3-nitrophenyl ethers of S-prolinol as α4β2-nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. A-110558 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
